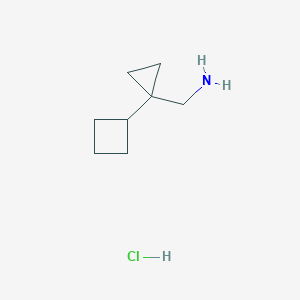

(1-Cyclobutylcyclopropyl)methanamine;hydrochloride

Description

These compounds typically feature a cyclopropane ring fused with other cyclic or aromatic substituents, followed by a methanamine group and a hydrochloride salt. Such structures are often utilized in pharmaceutical research, agrochemicals, and materials science due to their conformational rigidity and bioactivity .

Propriétés

IUPAC Name |

(1-cyclobutylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-6-8(4-5-8)7-2-1-3-7;/h7H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOHCWNBOIQGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(CC2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutylcyclopropyl)methanamine;hydrochloride typically involves the reaction of cyclobutylcyclopropylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Formation of the amine: The starting material, cyclobutylcyclopropylmethanamine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Hydrochloride formation: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Cyclobutylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different oxidation states.

Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amines .

Applications De Recherche Scientifique

(1-Cyclobutylcyclopropyl)methanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of (1-Cyclobutylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of structurally and functionally related compounds, focusing on molecular properties, substituents, hazards, and applications.

Table 1: Key Properties of Cyclopropane-Based Methanamine Hydrochlorides

Structural and Functional Differences

- Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The trifluoromethoxy group in [1-(4-(trifluoromethoxy)phenyl)cyclopropyl]methanamine hydrochloride increases metabolic stability and bioavailability, making it valuable in CNS drug development . Chiral Centers: The [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride highlights the importance of stereochemistry in pharmacological activity, with enantiomers often showing divergent biological effects .

Hazard Profiles

- Toxicity : The 3-chlorophenyl derivative (CAS 115816-31-4) is classified under H302 (harmful if swallowed) and H315 (causes skin irritation), reflecting common risks in aromatic cyclopropane amines .

- Data Gaps : Many analogs lack comprehensive toxicological or ecological data (e.g., persistence, bioaccumulation), underscoring the need for further safety assessments .

Activité Biologique

(1-Cyclobutylcyclopropyl)methanamine;hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a cyclobutyl and cyclopropyl moiety. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

- Anticancer Properties : Preliminary studies indicate that related compounds may inhibit tumor growth by targeting pathways associated with cell survival and apoptosis. The inhibition of METTL3 has been linked to reduced tumorigenicity in various cancer models .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from damage, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways .

- Anti-inflammatory Potential : Compounds similar to this compound have been evaluated for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Cancer Treatment

In a study examining the effects of METTL3 inhibitors on lung cancer cell lines, it was found that genetic knockdown of METTL3 led to significant reductions in cell proliferation and invasion. This suggests that this compound might exhibit similar effects due to its structural analogies with known METTL3 inhibitors .

Case Study 2: Neurological Disorders

Research into related compounds has shown promise in models of neurodegenerative diseases. For example, a study demonstrated that certain amines could enhance neuronal survival under stress conditions, indicating potential applications for this compound in neuroprotection .

Research Findings

| Study Type | Findings |

|---|---|

| In vitro Cancer Models | Inhibition of METTL3 led to reduced proliferation in lung cancer cells. |

| Neuroprotection Studies | Related compounds improved neuronal survival under oxidative stress. |

| Anti-inflammatory Research | Evidence suggests modulation of inflammatory pathways could be beneficial. |

Q & A

Q. What are the standard synthetic routes for (1-cyclobutylcyclopropyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine derivatives with alkyl halides, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloroethane or methanol), and stoichiometric ratios of reducing agents like NaBH(OAc)₃ or NaBH₄ . For example, reductive amination of aldehydes with NaBH(OAc)₃ in DCE achieves yields >75% . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting catalyst loading.

Q. Which analytical techniques are essential for confirming the structure and purity of (1-cyclobutylcyclopropyl)methanamine hydrochloride?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and cyclopropane/cyclobutane ring integrity. For instance, cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while cyclobutane protons appear at δ 1.5–2.5 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 174.12 for the free base) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. The hydrochloride salt may release HCl vapors upon heating. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C . Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?

Discrepancies may arise from dynamic stereochemistry or impurities. Strategies include:

- Variable-temperature NMR : To detect conformational exchange (e.g., cyclopropane ring puckering) .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., CCDC-828827 for analogous cyclopropane derivatives) .

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound in serotonin receptor agonism?

- Functional Assays : Measure EC₅₀ values via cAMP inhibition or calcium flux in HEK293 cells expressing 5-HT₂C receptors .

- Molecular Docking : Compare binding poses of analogs (e.g., fluorophenyl or quinolinyl substituents) using homology models of 5-HT₂C .

- Selectivity Profiling : Screen against off-targets (e.g., MAO-A/B) via enzyme inhibition assays .

Q. How can scalable synthesis challenges (e.g., low yields in cyclopropane ring formation) be addressed?

- Catalyst Optimization : Use Pd/Cu catalysts for cyclopropanation of alkenes with diazo compounds (e.g., ethyl diazoacetate) .

- Flow Chemistry : Improve heat transfer and reduce side reactions in cyclopropane synthesis .

- Crystallization Strategies : Recrystallize intermediates from ethanol/water mixtures to enhance enantiomeric purity (>98% ee) .

Q. What advanced techniques validate the compound’s stability under physiological conditions for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.